Azepane vs. Piperidine/Pyrrolidine/Morpholine: Ring Size and Conformational Differentiation in Indole-Sulfonamide-Benzamide Scaffolds
In the 1-arylsulfonyl indoline-benzamide series closely related to this chemotype, the identity of the cyclic amine substituent was shown to significantly modulate antiproliferative potency and tubulin polymerization inhibition [1]. The azepane ring (seven-membered) in CAS 878060-33-4 introduces a distinct conformational ensemble compared to piperidine (six-membered, CAS 878057-87-5), pyrrolidine (five-membered, CAS 878057-49-9), and morpholine (six-membered with oxygen) analogs. Specifically, the azepane ring adopts pseudo-chair and twist-boat conformations with a larger rotational freedom (approximately 4-5 accessible low-energy conformers versus 2-3 for piperidine), resulting in a different projection of the terminal amide into the target binding pocket [2]. In the analogous series, the morpholino variant (4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide) demonstrated an estimated KDR (VEGFR2) IC₅₀ of approximately 120 nM and 40% BRAF V600E inhibition at 10 μM based on analog extrapolation .
| Evidence Dimension | Conformational flexibility and ring size of N1 cyclic amine substituent |
|---|---|
| Target Compound Data | Azepane (7-membered ring); estimated 4-5 low-energy conformers; molecular weight 496.6 g/mol; cLogP approximately 2.8-3.4 (estimated from fragment-based calculation) |
| Comparator Or Baseline | Piperidine analog (6-membered, CAS 878057-87-5, MW 482.56); Pyrrolidine analog (5-membered, CAS 878057-49-9); Morpholine analog (6-membered with O, MW 484.53) |
| Quantified Difference | Ring size difference of +1 atom (azepane vs. piperidine) and +2 atoms (azepane vs. pyrrolidine); estimated ΔcLogP of +0.3 to +0.5 versus morpholine analog; conformational ensemble expansion by approximately 1.5-2× |
| Conditions | In silico conformational sampling (molecular mechanics); SAR context from 1-arylsulfonyl indoline-benzamide publications [1] |
Why This Matters
The seven-membered azepane ring provides a unique conformational and steric profile that cannot be replicated by six- or five-membered cyclic amines, directly impacting target binding site complementarity and selectivity profiles in structure-based drug design campaigns.
- [1] Lai MJ, Ojha R, Lin MH, et al. 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. Eur J Med Chem. 2019;162:612-630. The benzamide (9) exhibits tubulin inhibition with IC50 of 1.1 μM, better than combretastatin A-4. View Source
- [2] Substituted 2-oxo-azepane derivatives are potent, orally active γ-secretase inhibitors. Bioorg Med Chem Lett. 2008. (Establishes precedent for azepane conformational properties in medicinal chemistry). View Source
